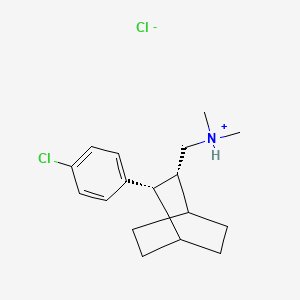
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a chlorophenyl group and a dimethylaminomethyl group, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic octane core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a useful tool for studying biological processes and interactions.
Medicine: Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties are exploited in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Fluorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Bromophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its specific combination of structural features, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
69725-27-5 |
|---|---|
Formule moléculaire |
C17H25Cl2N |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
[(2R,3S)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
Clé InChI |
XSVWOQCHFVBDNK-IIXQMZGWSA-N |
SMILES isomérique |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Cl.[Cl-] |
SMILES canonique |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Formaldehyde, [3H]](/img/structure/B13770156.png)

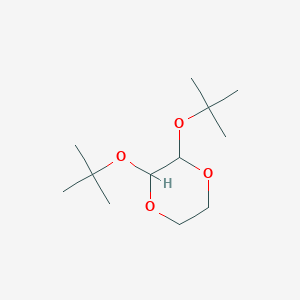
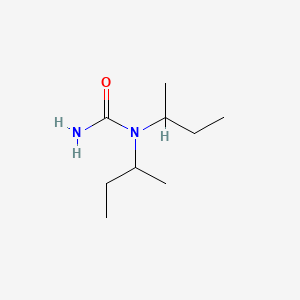

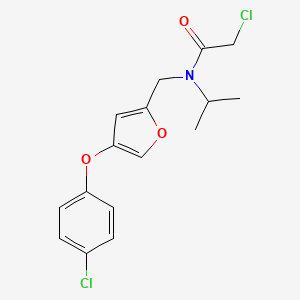
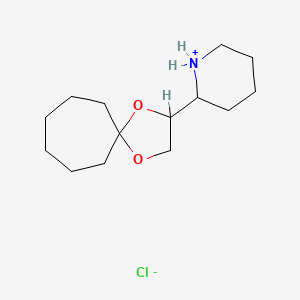
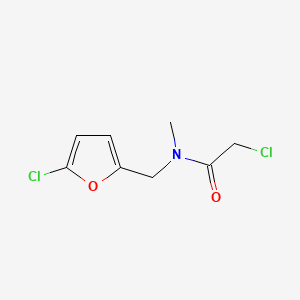
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

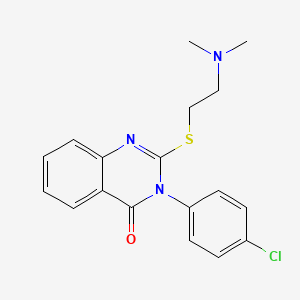

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
